molecular formula C11H15NO B182593 N-(4-methylphenyl)butanamide CAS No. 20172-29-6

N-(4-methylphenyl)butanamide

Cat. No.: B182593
CAS No.: 20172-29-6
M. Wt: 177.24 g/mol
InChI Key: KQPVRCMWSSRUKH-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)butanamide is a secondary amide characterized by a butanamide chain (CH₂CH₂CH₂CONH-) attached to a 4-methylphenyl group (C₆H₄-CH₃). Such compounds are typically intermediates in pharmaceutical or agrochemical synthesis, with substituents influencing solubility, stability, and biological activity .

Properties

CAS No.

20172-29-6

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(4-methylphenyl)butanamide

InChI

InChI=1S/C11H15NO/c1-3-4-11(13)12-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

KQPVRCMWSSRUKH-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)C

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogs of N-(4-methylphenyl)butanamide, highlighting substituent effects:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notable Properties References
N-(4-Methylphenyl)-3-oxobutanamide 2415-85-2 C₁₁H₁₃NO₂ 219.32 g/mol 3-oxo group on butanamide chain Increased polarity due to ketone group
N-(4-Butylphenyl)butanamide 20331-19-5 C₁₄H₂₁NO 219.32 g/mol 4-butylphenyl group (C₆H₄-C₄H₉) Higher lipophilicity
N-(4-Acetylphenyl)butanamide 324580-52-1 C₁₂H₁₅NO₂ 205.26 g/mol 4-acetylphenyl group (C₆H₄-COCH₃) Enhanced hydrogen bonding capability
4-Methoxybutyrylfentanyl* N/A C₂₄H₃₁N₂O₂ 394.52 g/mol 4-methoxyphenyl + piperidinyl group Opioid receptor affinity
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide 328015-35-6 C₁₅H₁₉N₃O₃S₂ 365.46 g/mol Sulfonylamino and thiazole groups Potential enzyme inhibition

Notes:

  • *4-Methoxybutyrylfentanyl is a fentanyl analog with a butanamide backbone, highlighting the role of bulky substituents in receptor binding .
  • The 3-oxo group in N-(4-Methylphenyl)-3-oxobutanamide introduces keto-enol tautomerism, affecting solubility and reactivity .

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